molecular formula C24H18ClFN2O3 B2368629 N-(3-chloro-4-fluorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide CAS No. 1114661-53-8

N-(3-chloro-4-fluorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide

Cat. No.: B2368629
CAS No.: 1114661-53-8
M. Wt: 436.87
InChI Key: UZAUMWIMKNZVCT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a quinoline ring, a methoxyphenyl group, and a chloro-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide typically involves multiple steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using anisole and an appropriate alkylating agent.

    Formation of the Chloro-fluorophenyl Group: This group can be synthesized through halogenation reactions, where chlorine and fluorine atoms are introduced to the phenyl ring.

    Coupling Reactions: The final step involves coupling the synthesized intermediates through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dehalogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-4-fluorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It could serve as a probe to investigate biochemical pathways.

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic properties. It could be a candidate for drug development, particularly if it exhibits bioactivity against specific targets.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound might inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It could interact with cell surface or intracellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The quinoline ring might intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide: can be compared to other acetamides with similar structures, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. The presence of both chloro and fluoro substituents on the phenyl ring, along with the methoxy group on the quinoline ring, imparts distinct reactivity and potential bioactivity.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O3/c1-30-17-9-6-15(7-10-17)22-13-23(18-4-2-3-5-21(18)28-22)31-14-24(29)27-16-8-11-20(26)19(25)12-16/h2-13H,14H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAUMWIMKNZVCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCC(=O)NC4=CC(=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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